molecular formula C8H10N2O2 B14545933 5-Acetyl-3,6-dimethylpyrazin-2(1H)-one CAS No. 62025-76-7

5-Acetyl-3,6-dimethylpyrazin-2(1H)-one

Cat. No.: B14545933
CAS No.: 62025-76-7
M. Wt: 166.18 g/mol
InChI Key: FCSUYJVRNGBIPW-UHFFFAOYSA-N
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Description

5-Acetyl-3,6-dimethylpyrazin-2(1H)-one is a pyrazine derivative characterized by a six-membered aromatic ring containing two nitrogen atoms. Its structure includes an acetyl group at position 5, methyl groups at positions 3 and 6, and a ketone moiety at position 2. Its synthesis typically involves condensation reactions using acetylacetone and pyridine under reflux conditions .

Properties

CAS No.

62025-76-7

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

5-acetyl-3,6-dimethyl-1H-pyrazin-2-one

InChI

InChI=1S/C8H10N2O2/c1-4-7(6(3)11)9-5(2)8(12)10-4/h1-3H3,(H,10,12)

InChI Key

FCSUYJVRNGBIPW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C(=O)N1)C)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-3,6-dimethylpyrazin-2(1H)-one typically involves the reaction of 3,6-dimethylpyrazine with acetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the acetylation process. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-3,6-dimethylpyrazin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol or other functional groups.

    Substitution: The acetyl and dimethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine carboxylic acids, while reduction can produce alcohols or other reduced derivatives.

Scientific Research Applications

5-Acetyl-3,6-dimethylpyrazin-2(1H)-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of flavors, fragrances, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Acetyl-3,6-dimethylpyrazin-2(1H)-one involves its interaction with specific molecular targets and pathways. The acetyl and dimethyl groups play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

3-Chloro-5,6-dimethylpyrazin-2(1H)-one (CAS 140862-42-6)

  • Structure : Chlorine replaces the acetyl group at position 3.
  • Key Differences :
    • The chloro substituent increases electrophilicity, enhancing reactivity in nucleophilic substitution reactions compared to the acetyl group.
    • Lower similarity score (0.72) compared to the target compound, indicating significant functional divergence .
  • Applications : Likely used as a synthetic intermediate for further derivatization due to its reactive chloro group.

3,5,6-Trimethylpyrazin-2(1H)-one (CAS 57355-08-5)

  • Structure : Additional methyl group at position 5 instead of an acetyl group.
  • Similarity score of 0.89 suggests closer structural alignment with the target compound .
  • Applications: Potential utility in drug design for improved pharmacokinetic profiles.

5-Methylpyrazin-2(1H)-one (CAS 20721-17-9)

  • Structure : Lacks the acetyl group at position 5; features a hydroxyl group.
  • Key Differences: Hydroxyl group enables hydrogen bonding, affecting solubility and target binding.

Anti-Inflammatory Activity

  • 5-Acetyl-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine (Compound 15) :
    • Demonstrated significant anti-inflammatory activity in carrageenan-induced rat edema models, with potency relative to indomethacin .
    • The acetyl group may enhance binding affinity through dipole interactions or hydrogen bonding with biological targets.
  • Chloro and Methyl Analogues: No direct anti-inflammatory data available, but chloro substituents often correlate with increased cytotoxicity, limiting therapeutic utility .

Pharmacokinetic and Toxicity Profiles

  • This compound: Predicted to have moderate metabolic stability due to acetyl group resistance to oxidative metabolism. Limited toxicity data, but structural analogues show low acute toxicity in preclinical models .
  • Thiophene Derivatives (e.g., 5-Acetyl-3,4-dimethylthieno[2,3-b]thiophene-2-carbonitrile): Sulfur-containing heterocycles may undergo cytochrome P450-mediated metabolism, increasing risk of reactive metabolite formation .

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